![molecular formula C18H22S2 B14393289 1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene CAS No. 89987-96-2](/img/structure/B14393289.png)
1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bridge and a propane chain
Métodos De Preparación
The synthesis of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with disulfide compounds under controlled conditions. One common method involves the use of thiol compounds, which are oxidized to form disulfides. The reaction conditions often require the presence of a catalyst and an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and often include steps for purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bond is of interest in the study of protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.
Medicine: Research is ongoing into the potential use of disulfide-containing compounds in drug delivery systems, where the disulfide bond can be cleaved under specific conditions to release therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene exerts its effects is primarily related to the reactivity of the disulfide bond. This bond can undergo cleavage and formation under various conditions, making it a versatile functional group in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene can be compared to other disulfide-containing compounds such as:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: This compound also contains a disulfide bond but has different substituents on the benzene rings, leading to different chemical properties and applications.
1,1’-(Sulfanediyldi-1-propyne-3,1-diyl)dicycloheptene:
The uniqueness of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene lies in its specific structural arrangement, which provides distinct chemical and physical properties compared to other similar compounds .
Propiedades
Número CAS |
89987-96-2 |
|---|---|
Fórmula molecular |
C18H22S2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
3-(3-phenylpropyldisulfanyl)propylbenzene |
InChI |
InChI=1S/C18H22S2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clave InChI |
HKHSJOKVSIIXGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCSSCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



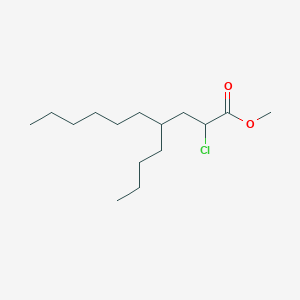
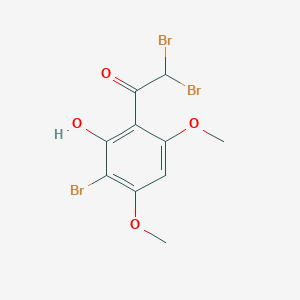
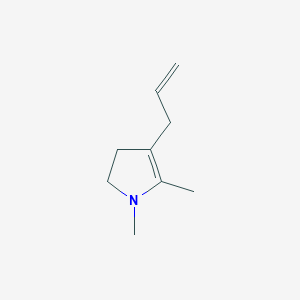
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)


![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
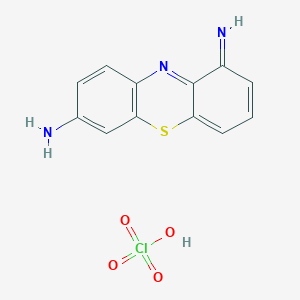

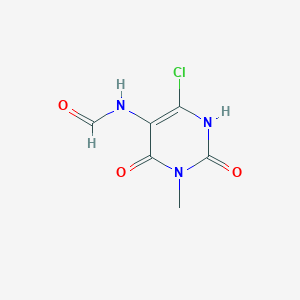
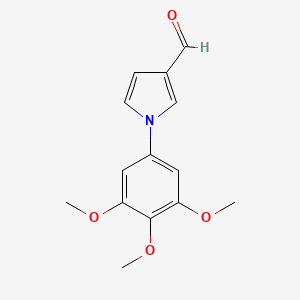
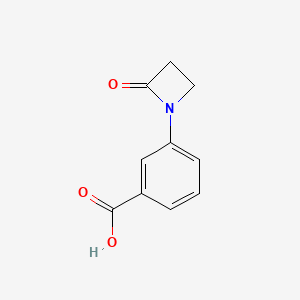
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
